molecular formula C6H8O2S B14652979 Thiophene, 3,4-dimethyl-, 1,1-dioxide CAS No. 52001-20-4

Thiophene, 3,4-dimethyl-, 1,1-dioxide

Cat. No.: B14652979
CAS No.: 52001-20-4
M. Wt: 144.19 g/mol
InChI Key: ZAVLAKVHPSKNCI-UHFFFAOYSA-N
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Description

Thiophene, 3,4-dimethyl-, 1,1-dioxide is a heterocyclic organic compound. It consists of a five-membered aromatic ring with four carbon atoms and a sulfur atom, with two methyl groups attached at the 3 and 4 positions and two oxygen atoms bonded to the sulfur atom, forming a sulfone group. This compound is known for its unique chemical properties and reactivity, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophene, 3,4-dimethyl-, 1,1-dioxide can be synthesized through the oxidation of thiophenes. One common method involves the use of oxidizing agents such as hydrogen peroxide or peracids to convert thiophene derivatives into their corresponding dioxides . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize the yield. The use of catalysts and advanced purification techniques ensures the production of high-quality thiophene dioxides suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3,4-dimethyl-, 1,1-dioxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of thiophene, 3,4-dimethyl-, 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfone group in the compound can act as an electron-withdrawing group, influencing the reactivity of the thiophene ring. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Thiophene, 3,4-dimethyl-, 1,1-dioxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfone group, which imparts distinct chemical and physical properties.

Properties

CAS No.

52001-20-4

Molecular Formula

C6H8O2S

Molecular Weight

144.19 g/mol

IUPAC Name

3,4-dimethylthiophene 1,1-dioxide

InChI

InChI=1S/C6H8O2S/c1-5-3-9(7,8)4-6(5)2/h3-4H,1-2H3

InChI Key

ZAVLAKVHPSKNCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CS(=O)(=O)C=C1C

Origin of Product

United States

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